Eicosanoyl chloride
Overview
Description
Eicosanoyl chloride, also known as eicosanoic acid chloride, is a long-chain fatty acid derivative. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in organic synthesis, particularly in the production of esters and amides. Its chemical formula is C20H39ClO, and it has a molecular weight of 330.98 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eicosanoyl chloride can be synthesized through the reaction of eicosanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the eicosanoic acid is dissolved in an inert solvent such as dichloromethane or chloroform, and the thionyl chloride or oxalyl chloride is added dropwise. The reaction mixture is then heated to reflux, and the resulting this compound is purified by distillation .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of thionyl chloride or oxalyl chloride to a large reactor containing eicosanoic acid and an inert solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and purity. The product is then purified through distillation and stored under an inert atmosphere to prevent hydrolysis .
Chemical Reactions Analysis
Types of Reactions
Eicosanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: this compound reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and eicosanoic acid, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form eicosanoic acid and hydrochloric acid.
Reduction: this compound can be reduced to eicosanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Alcohols: React with this compound to form esters under mild conditions, often using a base such as pyridine to neutralize the hydrochloric acid formed.
Amines: React with this compound to form amides, typically under anhydrous conditions to prevent hydrolysis.
Water: Hydrolyzes this compound to eicosanoic acid, usually under acidic or basic conditions to accelerate the reaction.
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Eicosanoic Acid: Formed from hydrolysis.
Scientific Research Applications
Eicosanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including esters and amides.
Biological Studies: Utilized in the modification of biomolecules to study their structure and function.
Material Science: Employed in the production of specialty polymers and surfactants.
Pharmaceuticals: Used in the synthesis of drug molecules and prodrugs.
Mechanism of Action
Eicosanoyl chloride exerts its effects primarily through nucleophilic substitution reactions. The carbonyl carbon in this compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the desired product, such as an ester or amide .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl Chloride: A shorter-chain fatty acid chloride with similar reactivity but different physical properties.
Stearoyl Chloride: Another long-chain fatty acid chloride with similar applications in organic synthesis.
Arachidoyl Chloride: Often used interchangeably with eicosanoyl chloride due to their similar chain lengths and reactivity.
Uniqueness
This compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its longer chain length compared to palmitoyl chloride and stearoyl chloride results in higher melting and boiling points, making it suitable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
icosanoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZBGYJQEFZICM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432043 | |
Record name | Eicosanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40140-09-8 | |
Record name | Eicosanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Eicosanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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